molecular formula C11H20N2O3 B6281544 tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate CAS No. 2648998-92-7

tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate

Cat. No.: B6281544
CAS No.: 2648998-92-7
M. Wt: 228.3
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Description

Tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is an organic compound that features a tert-butyl carbamate group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazoline derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with an oxazoline derivative in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazoline ring can yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The tert-butyl carbamate group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound that lacks the oxazoline ring but shares the tert-butyl carbamate group.

    Oxazoline derivatives: Compounds that contain the oxazoline ring but may have different substituents.

Uniqueness

Tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is unique due to the combination of the tert-butyl carbamate group and the oxazoline ring. This combination imparts specific chemical properties and reactivity that are not found in simpler compounds.

Properties

CAS No.

2648998-92-7

Molecular Formula

C11H20N2O3

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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